![molecular formula C18H14O3S2 B14000933 3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione is an organic compound characterized by the presence of two 4-methylphenylthio groups attached to a dihydrofuran-2,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione typically involves the reaction of 4-methylthiophenol with maleic anhydride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylphenylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have been studied for their biological activities.
2,5-Dihydrothiophene-1,1-dioxide: Another sulfur-containing compound with a similar core structure but different substituents.
Uniqueness
3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione is unique due to the presence of two 4-methylphenylthio groups, which impart distinct chemical and biological properties
特性
分子式 |
C18H14O3S2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
3,4-bis[(4-methylphenyl)sulfanyl]furan-2,5-dione |
InChI |
InChI=1S/C18H14O3S2/c1-11-3-7-13(8-4-11)22-15-16(18(20)21-17(15)19)23-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChIキー |
IEEAUIGZDLBHDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)OC2=O)SC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


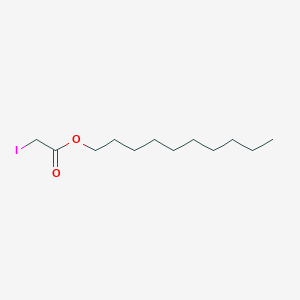
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
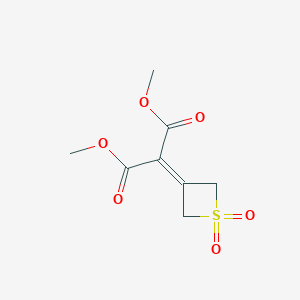


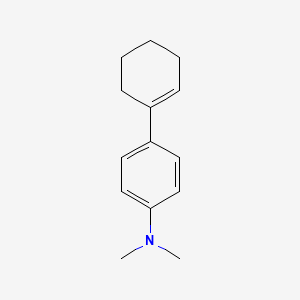
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

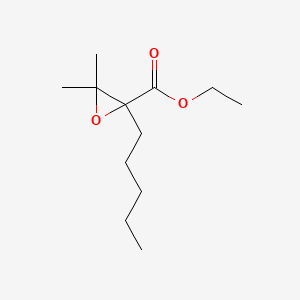
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
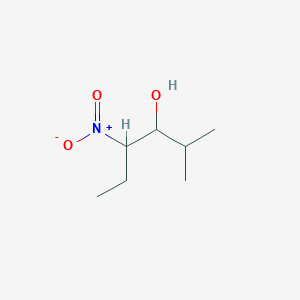
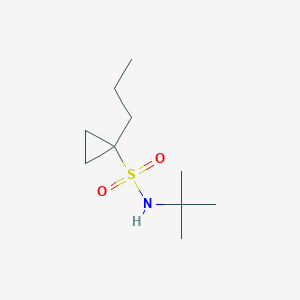
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)

